Benzoic acid, 5-bromo-2-(2-thienylacetylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid is an organic compound that features a bromine atom, a thiophene ring, and an acetamido group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid typically involves the following steps:
Thiophene Introduction: The attachment of a thiophene ring to the acetamido group.
Acetamidation: The formation of the acetamido linkage.
These reactions often require specific catalysts and conditions to ensure high yield and purity. For example, the bromination step might use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for cost, efficiency, and safety. This might include continuous flow reactors and automated systems to handle the reagents and conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while substitution of the bromine atom might yield various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 5-bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the acetamido group.
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-boronic acid pinacol ester: Contains a thiophene ring but different functional groups.
Uniqueness
5-Bromo-2-[2-(thiophen-2-yl)acetamido]benzoic acid is unique due to the combination of its bromine atom, thiophene ring, and acetamido group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H10BrNO3S |
---|---|
Molekulargewicht |
340.19 g/mol |
IUPAC-Name |
5-bromo-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10BrNO3S/c14-8-3-4-11(10(6-8)13(17)18)15-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
HQYLZSPLZPDUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.